HDAC4 Inhibitory Potency: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5) Exhibits Low Micromolar Activity, Distinct from Class-Leading Inhibitors
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine demonstrated inhibitory activity against recombinant human HDAC4 with an IC₅₀ of 1.70 µM (1.70E+3 nM) in a fluorescence-based enzymatic assay [1]. While this value is several orders of magnitude less potent than optimized clinical HDAC4 inhibitors (e.g., SAHA/vorinostat, which typically exhibits nanomolar potency), it provides a quantifiable baseline for this specific building block. The activity is likely driven by the combination of the 3-aminopiperidine scaffold and the electron-withdrawing para-trifluoromethylphenyl group, which may contribute to target engagement via hydrophobic interactions within the enzyme's active site channel. Direct comparative data for the regioisomers (meta-CF₃ or 4-position attachment) against HDAC4 are not available in the public domain, but this value serves as a benchmark for evaluating this specific compound in HDAC-focused research.
| Evidence Dimension | Inhibitory activity against recombinant human HDAC4 |
|---|---|
| Target Compound Data | IC₅₀ = 1.70 µM (1.70E+3 nM) |
| Comparator Or Baseline | Potent HDAC4 inhibitors (e.g., SAHA) typically exhibit IC₅₀ < 100 nM; HDAC4 inhibitory activity of regioisomeric analogs not reported. |
| Quantified Difference | > 10-fold less potent than clinical HDAC4 inhibitors |
| Conditions | Inhibition of recombinant human HDAC4 using Boc-Lys(trifluoroacetyl)-AMC as substrate; preincubation for 1 hour followed by substrate addition and fluorescence measurement [1]. |
Why This Matters
This IC₅₀ value allows researchers to contextualize the compound's utility: it is not a potent lead-like HDAC4 inhibitor, but its measurable activity confirms that the scaffold engages the target, making it a suitable starting point for structure-activity relationship (SAR) studies or a tool compound for orthogonal assay development.
- [1] BindingDB. BDBM50582526 (CHEMBL5089555). IC₅₀ = 1700 nM for human HDAC4. Accessed April 2026. View Source
